Dihydroartemisinin - 131175-87-6

Dihydroartemisinin

Catalog Number: EVT-1478043
CAS Number: 131175-87-6
Molecular Formula: C15H24O5
Molecular Weight: 284.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Artemisinin
Synthesis Analysis

Dihydroartemisinin is synthesized by reducing artemisinin using sodium borohydride (NaBH4) as a reducing agent. [] This process effectively converts the lactone moiety in artemisinin to a lactol, leading to the formation of Dihydroartemisinin.

Molecular Structure Analysis

Dihydroartemisinin, under aqueous conditions, can undergo ring-opening reactions, potentially yielding products that interact with heme molecules. [] This reactivity contributes to its ability to inhibit hemozoin formation, a process relevant to its antimalarial mechanism. Furthermore, Dihydroartemisinin can react with hemin, leading to the formation of products that bind to protein thiol and amine groups, influencing its interaction with neural tissues. []

Mechanism of Action
  • Iron-mediated cleavage of endoperoxide bridge: Dihydroartemisinin's endoperoxide bridge is believed to undergo cleavage in the presence of ferrous iron. This cleavage generates free radicals that subsequently alkylate parasite proteins, leading to parasite death. []
  • Inhibition of PfATP6: Dihydroartemisinin has been shown to inhibit the PfATP6 enzyme, a sarco/endoplasmic reticulum Ca2+-ATPase that plays a vital role in calcium homeostasis within the parasite. []
  • Inhibition of hemozoin formation: Dihydroartemisinin interferes with the formation of hemozoin, a process by which parasites detoxify heme molecules, resulting in the accumulation of toxic heme monomers and parasite death. []

Beyond its antimalarial activity, Dihydroartemisinin exhibits anticancer effects through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways. [, , , , , , , , , , , ]

Physical and Chemical Properties Analysis
  • Solubility: Dihydroartemisinin exhibits limited solubility in water, leading to the development of inclusion complexes with beta-cyclodextrin to enhance its solubility and stability for pharmaceutical applications. []
  • Stability: While Dihydroartemisinin tablets demonstrate good stability under controlled conditions, tablet fractions require careful assessment to ensure adequate drug content and stability in tropical climates. []
Applications
  • Malaria research: It is a potent antimalarial agent, particularly effective against Plasmodium falciparum, even in drug-resistant strains. [, , , , , , , , ]
  • Schistosomiasis: Dihydroartemisinin demonstrates promising activity against Schistosoma mansoni schistosomula, highlighting its potential as an antischistosomal agent. []
  • Cancer research: Dihydroartemisinin exhibits anticancer activity against various cancer cell lines, including lung, prostate, colon, and tongue squamous carcinoma. [, , , , , , , ] It induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer development.
  • Osteoporosis: It has shown potential in suppressing estrogen deficiency-induced osteoporosis by inhibiting osteoclast formation and RANKL-induced signaling pathways. []
  • Antibacterial activity: Dihydroartemisinin shows antibacterial activity against Escherichia coli, although not against Staphylococcus aureus. []
  • Reversing drug resistance: Dihydroartemisinin displays potential in reversing resistance to rifampicin and isoniazid in Mycobacterium tuberculosis. []
Future Directions
  • Optimizing Dihydroartemisinin-based Combination Therapies: Further investigations are needed to refine dosing regimens and mitigate potential risks associated with electrocardiographic changes. []
  • Understanding Resistance Mechanisms: Continued research is crucial to elucidate the emerging resistance mechanisms, especially in relation to K13 mutations and partner drug susceptibility. []
  • Exploring Novel Applications: Investigating Dihydroartemisinin's potential in other diseases, such as inflammatory bowel disease, could lead to broader therapeutic applications. []

Artemisinin

  • Compound Description: Artemisinin is a sesquiterpene lactone with an endoperoxide bridge, originally extracted from the plant Artemisia annua. It is a potent antimalarial drug known for its rapid action against Plasmodium falciparum parasites. [, ]
  • Relevance: Artemisinin is the parent compound of dihydroartemisinin. Dihydroartemisinin is a more water-soluble derivative of artemisinin, created by reducing the carbonyl group of artemisinin to a hydroxyl group. Both compounds exhibit antimalarial activity, but dihydroartemisinin generally displays greater potency. [, ]

Artesunate

  • Compound Description: Artesunate is a water-soluble derivative of artemisinin, commonly used in the treatment of malaria. It is a prodrug that is rapidly metabolized to dihydroartemisinin in the body. [, , ]
  • Relevance: Artesunate and dihydroartemisinin are both potent antimalarial agents. Artesunate is a prodrug of dihydroartemisinin, meaning it is converted to dihydroartemisinin in the body to exert its antimalarial effects. [, , ]

Artemether

  • Compound Description: Artemether is an oil-soluble, rapidly absorbed antimalarial drug. It is a prodrug that is metabolized to dihydroartemisinin in the body. [, ]
  • Relevance: Similar to artesunate, artemether is a prodrug that is converted to dihydroartemisinin in the body. Both compounds are effective antimalarials. [, ]

10-Deoxodihydroartemisinin

  • Compound Description: 10-Deoxodihydroartemisinin is a derivative of dihydroartemisinin lacking the oxygen atom at the C-10 position. It is an active antimalarial compound. []
  • Compound Description: Dihydroartemisinin trimethylsilyl ether is a derivative of dihydroartemisinin that has been modified to enhance its lipophilicity. []
  • Relevance: This derivative was investigated for its antimalarial activity via transdermal administration. While it showed weaker activity than dihydroartemisinin when administered subcutaneously, its efficacy was comparable to dihydroartemisinin via transdermal application. []
  • Compound Description: Dehydrodihydroartemisinin is a derivative of dihydroartemisinin with a double bond introduced into the structure. []
  • Relevance: Similar to dihydroartemisinin trimethylsilyl ether, dehydrodihydroartemisinin exhibited weaker subcutaneous antimalarial activity than dihydroartemisinin but comparable efficacy through transdermal administration. []

Piperaquine

  • Compound Description: Piperaquine is a bisquinoline antimalarial drug frequently used in combination with dihydroartemisinin. It acts against the asexual blood stages of Plasmodium parasites and has a long half-life. [, , , , , ]
  • Relevance: Piperaquine is a frequent partner drug for dihydroartemisinin in artemisinin-based combination therapies (ACTs). The combination of dihydroartemisinin's rapid action and piperaquine's long half-life provides effective malaria treatment. [, , , , , ]

Chloroquine

  • Compound Description: Chloroquine is a 4-aminoquinoline antimalarial drug. It was once a mainstay of malaria treatment but is now largely ineffective due to widespread resistance. [, , , ]
  • Relevance: While both chloroquine and dihydroartemisinin possess antimalarial activity, dihydroartemisinin currently demonstrates superior efficacy due to widespread chloroquine resistance. [, , , ]
  • Compound Description: Mefloquine is an antimalarial drug belonging to the quinoline-methanol group. It is often used in combination with artesunate for malaria treatment. [, , , ]
  • Relevance: While both mefloquine and dihydroartemisinin have antimalarial properties, they are often combined in ACTs to enhance treatment efficacy. [, , , ]

Lumefantrine

  • Compound Description: Lumefantrine is an aryl amino alcohol antimalarial drug often partnered with artemether in ACTs. [, , ]
  • Relevance: Lumefantrine and dihydroartemisinin demonstrate synergistic antimalarial activity when used in combination therapies. [, , ]

Amodiaquine

  • Compound Description: Amodiaquine is a 4-aminoquinoline antimalarial commonly partnered with artesunate in ACTs. [, , ]
  • Relevance: Like other partner drugs, amodiaquine works synergistically with dihydroartemisinin to effectively treat malaria. [, , ]

Docosahexaenoic acid (DHA)

  • Compound Description: Docosahexaenoic acid (DHA) is an omega-3 fatty acid known to possess antitumor properties. []
  • Relevance: Researchers conjugated DHA with dihydroartemisinin to create a novel compound (DHA-dihydroartemisinin conjugate) and investigate its potential for targeted antitumor activity. []

Properties

CAS Number

131175-87-6

Product Name

Dihydroartemisinin

IUPAC Name

(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Molecular Formula

C15H24O5

Molecular Weight

284.36

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Synonyms

(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.